2-Chloro-5-(difluoromethyl)-3-methoxypyridine
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Overview
Description
2-Chloro-5-(difluoromethyl)-3-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, difluoromethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(difluoromethyl)-3-methoxypyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the reaction of 2-chloropyridine with difluoromethylating agents under specific conditions. For instance, the use of a manganese catalyst and sodium trifluoromethanesulfonate can facilitate the trifluoromethylation reaction .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to achieve efficient production. The exact details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(difluoromethyl)-3-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while cross-coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-Chloro-5-(difluoromethyl)-3-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Chloro-5-(difluoromethyl)-3-methoxypyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Chloro-5-(difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine: Contains additional methoxy and trifluoromethoxy groups
Uniqueness
2-Chloro-5-(difluoromethyl)-3-methoxypyridine is unique due to the presence of both difluoromethyl and methoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H6ClF2NO |
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Molecular Weight |
193.58 g/mol |
IUPAC Name |
2-chloro-5-(difluoromethyl)-3-methoxypyridine |
InChI |
InChI=1S/C7H6ClF2NO/c1-12-5-2-4(7(9)10)3-11-6(5)8/h2-3,7H,1H3 |
InChI Key |
HPJHGBSHZMWVAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C(F)F)Cl |
Origin of Product |
United States |
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